Chemical properties of 2-Methyl-1-pentylindole
Chemical properties of 2-Methyl-1-pentylindole
An In-Depth Technical Guide for Research & Development
Executive Summary & Identity
2-Methyl-1-pentylindole (CAS: 42951-36-0 ) is a lipophilic indole derivative primarily utilized as a high-value intermediate in the synthesis of cannabimimetic agents (synthetic cannabinoids) and functional thermochromic dyes.[1][2][3] Structurally, it consists of a 2-methylindole core N-alkylated with a pentyl chain. This modification significantly enhances the molecule's lipophilicity compared to its parent precursor, 2-methylindole, facilitating its interaction with hydrophobic receptor pockets (e.g., CB1/CB2 receptors) upon further C3-functionalization.
| Property | Data |
| IUPAC Name | 1-pentyl-2-methyl-1H-indole |
| CAS Number | 42951-36-0 |
| Molecular Formula | C₁₄H₁₉N |
| Molecular Weight | 201.31 g/mol |
| SMILES | CCCCCn1c(C)cc2ccccc12 |
| Physical State | Pale yellow viscous oil / Low-melting solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Acetone; Insoluble in Water |
Physicochemical Profile
The introduction of the n-pentyl chain at the N1 position disrupts the hydrogen bonding capability of the indole N-H, lowering the melting point relative to 2-methylindole (mp 59°C) and rendering the molecule an oil at ambient temperatures.
Key Constants
| Parameter | Value (Experimental/Predicted) | Context |
| LogP | ~5.2 - 5.5 | Highly lipophilic; crosses blood-brain barrier efficiently. |
| Boiling Point | ~310-320°C (760 mmHg) | High boiling point requires vacuum distillation for purification. |
| pKa | Non-ionizable (N-alkylated) | The lone pair on nitrogen is part of the aromatic system. |
| Refractive Index | ~1.56 | Indicative of the aromatic indole system.[4] |
Spectral Characteristics (NMR Interpretation)
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¹H NMR (CDCl₃, 400 MHz):
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δ 0.89 (t, 3H): Terminal methyl of the pentyl chain.[4]
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δ 1.30–1.75 (m, 6H): Methylene protons of the pentyl chain.[4]
-
δ 2.42 (s, 3H): C2-Methyl group (characteristic singlet).[4]
-
δ 4.05 (t, 2H): N-CH₂ methylene protons (deshielded by nitrogen).[4]
-
δ 6.25 (s, 1H): C3-H proton (reactive site for electrophilic substitution).[4]
-
δ 7.0–7.6 (m, 4H): Aromatic protons of the benzene ring.[4]
-
Synthesis & Manufacturing Protocol
The industrial standard for producing 2-Methyl-1-pentylindole is the N-alkylation of 2-methylindole using 1-bromopentane under basic conditions. This protocol ensures high regioselectivity for N-alkylation over C3-alkylation.
Reaction Workflow (Graphviz)
Caption: Stoichiometric N-alkylation pathway via SN2 mechanism.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (Argon/Nitrogen), dissolve 2-methylindole (1.0 eq) in anhydrous DMF or DMSO (0.5 M concentration).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Allow gas evolution (H₂) to cease.[4] Stir for 30 mins to ensure formation of the indolyl anion.
-
Alternative: Powdered KOH (4.0 eq) in DMSO can be used for a less hazardous, non-cryogenic process.[4]
-
-
Alkylation: Add 1-Bromopentane (1.1 eq) dropwise via syringe to the stirring solution.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1); the starting material (Rf ~0.[4]3) should disappear, replaced by the product (Rf ~0.6).
-
Work-up: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine to remove DMF/DMSO.[4] Dry over MgSO₄.[4]
-
Purification: Concentrate in vacuo. The crude oil is purified via vacuum distillation or flash column chromatography (Silica gel, 100% Hexane → 5% EtOAc/Hexane).[4]
Chemical Reactivity & Stability
The chemical utility of 2-Methyl-1-pentylindole lies in the electron-rich nature of its indole ring, specifically at the C3 position .
Electrophilic Aromatic Substitution (C3-Acylation)
The most critical reaction for drug development is the Friedel-Crafts acylation at C3.
-
Mechanism: The nitrogen lone pair donates electron density into the ring, making C3 highly nucleophilic.
-
Reagents: Acyl chlorides (e.g., 1-naphthoyl chloride) + Lewis Acid (AlCl₃, EtAlCl₂).[4]
-
Product: Precursor to JWH-007, JWH-122, and other synthetic cannabinoids.
-
Note: The 2-methyl group provides steric bulk that prevents substitution at C2 (which is already blocked) and influences the binding affinity of the final ligand at the CB1 receptor.
Oxidation Sensitivity[9]
-
Air Oxidation: Like many indoles, the pure oil can darken (turn brown/red) upon exposure to air and light due to radical oxidation pathways forming indolenines or dimers.[4]
-
Storage: Must be stored at -20°C under inert gas (Argon) in amber vials.
Reactivity Map (Graphviz)[9]
Caption: Primary reactivity pathways: C3-functionalization vs. oxidative degradation.
Safety & Handling (MSDS Highlights)
-
GHS Classification:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[4]
-
Legal Status: While 2-Methyl-1-pentylindole itself is a chemical intermediate, it is a direct precursor to Schedule I controlled substances (in the US and other jurisdictions). Researchers must verify local regulations regarding "immediate precursors" to analog substances.[4]
References
-
Huffman, J. W., et al. (2005).[5][4] "Structure–activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89-112.[5][4]
-
ChemicalBook. (2024).[4] "2-Methylindole Chemical Properties and Synthesis." (Base protocol reference).
-
BLD Pharm. (2024).[4] "2-Methyl-1-pentyl-1H-indole Product Entry (CAS 42951-36-0)."[1][2][3]
-
Cayman Chemical. (2024).[4] "JWH-007 Product Information (Precursor Context)."
Sources
- 1. 1255077-34-9|1,1'-(Decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) chloride hydrate(1:2:x)|BLD Pharm [bldpharm.com]
- 2. 606-55-3|1-Ethyl-2-methylquinolin-1-ium iodide|BLD Pharm [bldpharm.com]
- 3. 40876-94-6|1-Ethyl-2-methyl-1H-indole|BLD Pharm [bldpharm.com]
- 4. JP4219776B2 - Temperature-sensitive color-change color memory composition and temperature-sensitive color-change color memory microcapsule pigment containing the same - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
